4-methoxy-N-(4-phenoxyphenyl)benzamide
Description
4-Methoxy-N-(4-phenoxyphenyl)benzamide is a benzamide derivative characterized by a methoxy group at the para position of the benzoyl ring and a phenoxyphenyl substituent on the amide nitrogen. Its structure combines aromatic rigidity with polar functional groups, influencing its solubility, binding affinity, and metabolic stability.
Properties
Molecular Formula |
C20H17NO3 |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
4-methoxy-N-(4-phenoxyphenyl)benzamide |
InChI |
InChI=1S/C20H17NO3/c1-23-17-11-7-15(8-12-17)20(22)21-16-9-13-19(14-10-16)24-18-5-3-2-4-6-18/h2-14H,1H3,(H,21,22) |
InChI Key |
PZLBAZHGNVUHBJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(4-phenoxyphenyl)benzamide typically involves the reaction of 4-methoxybenzoic acid with 4-phenoxyaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for 4-methoxy-N-(4-phenoxyphenyl)benzamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(4-phenoxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) under basic conditions.
Major Products Formed
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: Formation of 4-methoxyaniline.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-methoxy-N-(4-phenoxyphenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(4-phenoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Geometric Comparisons
4-Bromo-N-(4-Methoxy-2-Nitrophenyl)Benzamide (4MNB)
- Key Differences: Substituents: Bromo and nitro groups at the ortho and para positions of the benzamide ring, compared to the phenoxyphenyl group in the target compound. Geometry: Dihedral angles between the benzamide and substituted phenyl rings in 4MNB are 79.2° and 45.9°, indicating significant non-planarity .
- Implications: The nitro and bromo groups in 4MNB increase electron-withdrawing effects, which could alter reactivity and intermolecular interactions compared to the electron-donating methoxy and phenoxy groups in the target compound.
2-Chloro-N-(4-Methoxyphenyl)Benzamide
- Key Differences: Substituents: A chloro group replaces the phenoxyphenyl moiety. Geometry: The chloro-substituted benzene and methoxyphenyl rings form dihedral angles of 79.2° and 33.5° with the amide group, leading to a twisted conformation .
Thieno[2,3-d]Pyrimidin-2-yl Derivatives
- Example: 4-Methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide. Key Features: Incorporation of a trifluoromethyl-phenoxy-thienopyrimidine moiety enhances antimicrobial activity . Comparison: The trifluoromethyl group increases lipophilicity and metabolic stability compared to the non-fluorinated phenoxyphenyl group in the target compound.
ES20 (4-Methoxy-N-{[2-(2-Methylbenzoyl)Hydrazino]Carbothioyl}Benzamide)
- Key Features : The 4-methoxy group is critical for root growth inhibition in plants, as shown in Arabidopsis studies. Analogs lacking this group lost bioactivity .
- Comparison: The phenoxyphenyl group in the target compound may confer distinct binding interactions compared to ES20’s hydrazinecarbothioyl substituent.
HPAPB (N-Hydroxy-4-Phenylacetylamino-N-p-Tolyl-Benzamide)
- Key Features : Demonstrates anti-tumor activity with lower toxicity (LD₅₀ = 1.29 g/kg) compared to SAHA (LD₅₀ = 0.77 g/kg) .
- Comparison: The methoxy and phenoxyphenyl groups in the target compound may reduce cytotoxicity while maintaining efficacy, similar to HPAPB’s optimized substituents.
Spectroscopic Signatures
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
